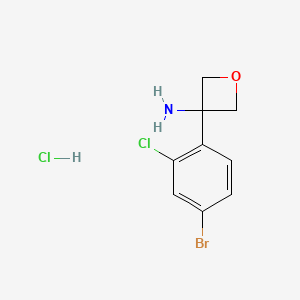

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride

Description

Properties

Molecular Formula |

C9H10BrCl2NO |

|---|---|

Molecular Weight |

298.99 g/mol |

IUPAC Name |

3-(4-bromo-2-chlorophenyl)oxetan-3-amine;hydrochloride |

InChI |

InChI=1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H |

InChI Key |

GTHKMNQGERYPAG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=C(C=C(C=C2)Br)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Key Reactions:

- Aryl halide synthesis : Aromatic rings substituted with bromine and chlorine are prepared via electrophilic aromatic substitution or halogenation of phenyl precursors, ensuring the correct positioning of halogens for selective coupling.

Cross-Coupling to Attach the Oxetane Moiety

The core step involves coupling the halogenated aromatic compound with a suitable oxetane-containing nucleophile or precursor. Transition-metal catalyzed cross-coupling reactions, particularly palladium-catalyzed Suzuki–Miyaura cross-coupling , are predominantly employed.

Representative Methodology:

This approach allows the attachment of the oxetane ring to the aromatic system at the desired position, forming intermediates like 3-(4-bromo-2-chlorophenyl)oxetane derivatives .

Formation of the Amine Group at the Oxetane Ring

The amino functionality at the oxetane ring, specifically oxetan-3-amine hydrochloride , can be introduced via nucleophilic substitution or amination reactions:

- Direct amination of the oxetane ring using ammonia or amines under catalytic conditions.

- Reductive amination of oxetane aldehyde or ketone intermediates.

Method Details:

- Ammonia or primary amines react with electrophilic centers on the oxetane ring, often facilitated by catalysts like palladium or nickel complexes.

- The amino group is then converted into the hydrochloride salt for increased stability and solubility.

Final Assembly and Purification

The final step involves purification of the compound, typically through flash chromatography or recrystallization, followed by conversion into the hydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent.

Supporting Data and Reaction Optimization

Recent research demonstrates that reaction conditions such as temperature, solvent choice, catalyst loading, and base strength significantly influence yields and purity:

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .

Scientific Research Applications

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride

- CAS Number : 1349718-53-1

- Molecular Formula: C₉H₁₁BrClNO

- Molecular Weight : 264.55 g/mol

Structural Features :

The compound consists of an oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with a 4-bromo-2-chlorophenyl group. The amine functional group is protonated as a hydrochloride salt, enhancing solubility and stability .

Applications :

Primarily used as a pharmaceutical intermediate, it serves in drug discovery for synthesizing bioactive molecules targeting central nervous system disorders, oncology, and inflammation .

Comparison with Similar Oxetane Derivatives

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and properties among this compound and analogs:

Key Research Findings

Halogenation Effects :

- Bromine and chlorine substituents (as in the target compound) enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- Fluorinated analogs (e.g., 3,4-difluoro) exhibit improved blood-brain barrier penetration due to increased lipophilicity .

Electronic and Steric Influences :

- Biological Activity: Halogenated oxetanes (e.g., 4-Br, 2-Cl) show higher cytotoxicity in cancer cell lines compared to non-halogenated derivatives, likely due to enhanced binding to target proteins . Boc-protected derivatives (e.g., 3-Boc-amino-3-(4-bromophenyl)oxetane) are critical for peptide synthesis, enabling selective deprotection .

Biological Activity

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxetane ring, which is a four-membered cyclic ether, along with a bromo and a chloro substituent on the phenyl ring. Its molecular formula is with a molecular weight of approximately 220.09 g/mol. The presence of the amino group and halogen substituents contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 10 |

| Escherichia coli | 15 | 8 |

| Pseudomonas aeruginosa | 10 | 12 |

Anticancer Activity

The compound has also been investigated for anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.5 |

| MCF-7 (Breast Cancer) | 4.2 |

| A549 (Lung Cancer) | 6.8 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced growth and proliferation of bacteria and cancer cells.

- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. For instance, modifications to the oxetane ring or substitution patterns on the phenyl group have been explored to improve potency and selectivity against target cells .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The findings indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound.

- Anticancer Evaluation : Another study investigated the anticancer effects of the compound on different cancer cell lines. Results showed that specific derivatives exhibited superior cytotoxicity, suggesting that structural modifications could lead to more effective therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves constructing the oxetane ring via epoxide ring-opening reactions, followed by introducing the bromophenyl and amine groups. A common approach includes:

Oxetane formation : Reacting a substituted epoxide (e.g., 3-chlorooxetane) with a nucleophile under basic conditions (e.g., KOH/EtOH) .

Bromophenyl incorporation : Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and 4-bromo-2-chlorophenylboronic acid .

Amine functionalization : Reductive amination or substitution reactions, followed by HCl salt formation for stability .

Optimization : Use Design of Experiments (DoE) to adjust temperature (e.g., 60–80°C for coupling), solvent polarity (e.g., DMF for solubility), and catalyst loading. Monitor purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and what key parameters should be reported?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm oxetane ring protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the bromophenyl and oxetane groups.

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 264.54 .

- XRD : Resolve crystal structure to confirm stereochemistry and salt form .

- HPLC : Report retention time, column type, and purity (>95% for pharmacological studies) .

Q. What are the primary applications of this compound in drug discovery?

- Methodological Answer : The compound serves as a versatile intermediate:

- Neurological targets : Modify the amine group to synthesize dopamine D3 receptor ligands (e.g., via amide coupling with bioactive carboxylic acids) .

- Anticancer agents : Functionalize the bromophenyl group via cross-coupling (e.g., Heck reaction) to introduce heterocycles for kinase inhibition .

- Protease inhibitors : Use the oxetane ring as a bioisostere for carbonyl groups to enhance metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for receptor studies) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Impurity profiling : Quantify byproducts (e.g., dehalogenated byproducts) via LC-MS and correlate with activity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to identify binding poses affected by stereochemical variations .

Q. What strategies improve the yield of oxetane ring formation during synthesis?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize transition states .

- Catalyst optimization : Screen Lewis acids (e.g., BF₃·Et₂O) to accelerate ring closure .

- Temperature control : Gradual heating (40°C → 80°C) minimizes side reactions like epimerization.

- Workflow integration : Employ continuous flow reactors for precise control of reaction kinetics .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Core modifications :

- Replace oxetane with azetidine or cyclopropane rings to assess ring strain effects .

- Vary halogen substituents (e.g., Cl → F) to study electronic impacts on target binding .

- Derivative libraries : Synthesize analogs via parallel synthesis (e.g., amide libraries using EDCI/HOBt coupling) .

- Pharmacokinetic profiling : Measure logP (shake-flask method) and metabolic stability (microsomal assays) to correlate structural changes with ADME properties .

Q. What experimental design principles apply when scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process safety : Conduct DSC analysis to identify exothermic risks during salt formation .

- Purification : Switch from column chromatography to recrystallization (e.g., EtOH/H₂O) for scalability .

- Quality control : Implement in-line PAT tools (e.g., FTIR) for real-time monitoring of critical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.